Tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate
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Overview
Description
Tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate is an organic compound with the molecular formula C8H15F2NO2 This compound is characterized by the presence of a tert-butyl ester group, an amino group, and two fluorine atoms attached to a methyl-substituted propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, difluoromethylamine, and appropriate catalysts.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of difluoromethylamine to the acrylate ester.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and efficiency. Industrial production also emphasizes the importance of safety measures and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate: Similar structure but with an additional fluorine atom.
Methyl 2-amino-3,3-difluoro-2-methylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 2-amino-3,3-difluoro-2-methylpropanoate: Similar structure but with an ethyl ester group.
Uniqueness
Tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate is unique due to the presence of the tert-butyl ester group, which imparts increased steric hindrance and stability compared to its methyl and ethyl counterparts. The difluoro substitution also enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3,3-difluoro-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-7(2,3)13-6(12)8(4,11)5(9)10/h5H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJMPPLALIGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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